molecular formula C21H21N3O6S2 B2707357 N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-12-8

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2707357
CAS RN: 866866-12-8
M. Wt: 475.53
InChI Key: FCUOLHNHUCWFNY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic derivatives, such as those derived from guanidine or incorporating pyrimidine structures, play a crucial role in medicinal chemistry due to their potential biological activities. For example, the synthesis of heterocyclic derivatives has been explored for the development of new drugs and materials. The study by Banfield et al. (1987) on heterocyclic derivatives of guanidine highlights the structural analysis and formation of compounds that could be precursors or analogs to N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, demonstrating the importance of structural determination in developing pharmaceuticals (Banfield, Fallon, & Gatehouse, 1987).

Pharmacological Applications

Compounds with pyrimidine structures are often investigated for their potential pharmacological effects. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities. This indicates the potential of similar compounds for therapeutic applications, especially in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science Applications

In the field of materials science, compounds like N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can be utilized in the synthesis of advanced materials. For instance, Batibay et al. (2020) explored the use of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for creating poly(methyl methacrylate) hybrid networks, demonstrating the potential of such compounds in developing new materials with improved thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).

Anticonvulsant Agents

Research into the synthesis of S-acetamide derivatives of pyrimidine as potential anticonvulsant agents reveals the broad applicability of pyrimidine derivatives in medical research. Severina et al. (2020) showed that such compounds could have moderate anticonvulsant activity, indicating the potential for developing new treatments for seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the condensation of 3,4-dimethoxyaniline with ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate, followed by hydrolysis and cyclization to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate in the presence of sodium hydroxide to form N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide.", "Step 2: Hydrolysis of the ethyl ester group using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: Cyclization of the carboxylic acid using water to form the final product.", "Step 4: Isolation of the product using ethyl acetate, followed by drying over magnesium sulfate and recrystallization from a suitable solvent." ] }

CAS RN

866866-12-8

Molecular Formula

C21H21N3O6S2

Molecular Weight

475.53

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O6S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)

InChI Key

FCUOLHNHUCWFNY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

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